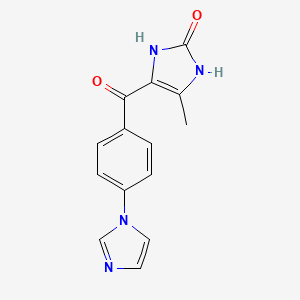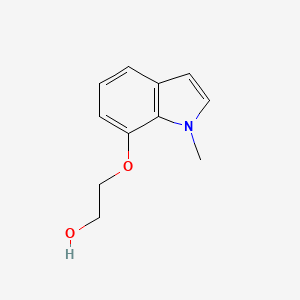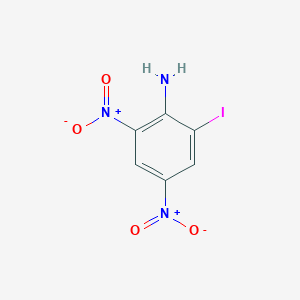
4-(2-Hydroxyethyl)-1-naphthonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethyl)-1-naphthonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a hydroxyethyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-1-naphthonitrile typically involves the reaction of 4-bromonaphthalene-1-carbonitrile with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxyethyl)-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carbonitrile group can be reduced to form an amine group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(2-Carboxyethyl)naphthalene-1-carbonitrile
Reduction: 4-(2-Aminoethyl)naphthalene-1-carbonitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethyl)-1-naphthonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxyethyl)-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, while the carbonitrile group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenecarbonitrile: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
2-Naphthalenecarbonitrile: Similar structure but with the carbonitrile group in a different position, affecting its reactivity and applications.
4-(2-Hydroxyethyl)benzonitrile: Contains a benzene ring instead of a naphthalene ring, leading to different chemical properties and applications.
Uniqueness
4-(2-Hydroxyethyl)-1-naphthonitrile is unique due to the presence of both the hydroxyethyl and carbonitrile groups on a naphthalene backbone. This combination of functional groups provides a versatile platform for various chemical transformations and applications in multiple fields.
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C13H11NO/c14-9-11-6-5-10(7-8-15)12-3-1-2-4-13(11)12/h1-6,15H,7-8H2 |
Clave InChI |
ZYERAUDGKPMKSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=CC=C(C2=C1)CCO)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(Quinoxalin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B8453607.png)





![[3-Methyl-4-(piperazin-1-yl)phenyl]methanol](/img/structure/B8453648.png)

![(2S)-2-[(Methanesulfonyl)methyl]pyrrolidine](/img/structure/B8453657.png)
![2-[1-(3,4,5-Trifluorophenyl)ethylamino]ethanol](/img/structure/B8453660.png)

